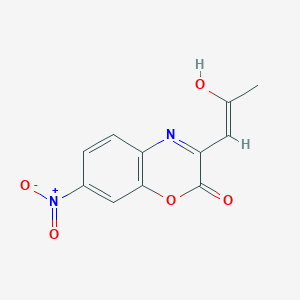
7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one (NBD) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. NBD is a heterocyclic compound that contains a benzoxazine ring and a nitro group. The compound is known for its unique properties, including its fluorescent nature, which makes it an excellent candidate for use in biochemical and physiological studies.
作用機序
The mechanism of action of 7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is not well understood, but it is believed to involve the formation of a covalent bond between the compound and the target biomolecule. The nitro group of this compound can undergo reduction in the presence of reducing agents, such as glutathione, which can result in the formation of a covalent bond between this compound and the target biomolecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of the target biomolecule. The compound is non-toxic and does not interfere with the function of the biomolecule. This makes this compound an excellent candidate for use in biochemical and physiological studies.
実験室実験の利点と制限
One of the main advantages of using 7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one in lab experiments is its fluorescent nature, which allows for easy visualization of the labeled biomolecule. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound is its sensitivity to reducing agents, which can result in the formation of non-specific covalent bonds with other biomolecules.
将来の方向性
There are several future directions for the use of 7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one in scientific research. One potential application is the use of this compound in the study of protein-protein interactions. This compound can be used to label specific amino acid residues in proteins, which can then be used to study the interaction between different proteins. Another potential application is the use of this compound in the study of protein dynamics. This compound can be used to label specific regions of a protein, which can then be used to study the conformational changes that occur during protein function. Finally, this compound can be used in the development of new fluorescent probes for use in biochemical and physiological studies. By modifying the structure of this compound, it may be possible to develop probes with improved properties, such as increased sensitivity and specificity.
合成法
The synthesis of 7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of ammonium acetate and acetic acid. The resulting product is then treated with sodium hydroxide to yield this compound. The synthesis of this compound is relatively simple, and the compound can be obtained in high yields.
科学的研究の応用
7-nitro-3-(2-oxopropylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as a fluorescent probe in biochemical and physiological studies. This compound can be used to label proteins, peptides, and other biomolecules, which can then be visualized using fluorescence microscopy. This makes this compound an excellent tool for studying the localization and movement of biomolecules in living cells.
特性
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-7-nitro-1,4-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-6(14)4-9-11(15)18-10-5-7(13(16)17)2-3-8(10)12-9/h2-5,14H,1H3/b6-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXCVMUJIHRGAI-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6'-amino-4-bromo-3'-(2,5-dimethoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B6091316.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6091321.png)
![5,5'-(2-pyridinylmethylene)bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6091322.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6091331.png)
![4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B6091335.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6091343.png)
![7-(difluoromethyl)-3-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6091360.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide](/img/structure/B6091367.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6091371.png)
![1-(4-chlorophenyl)-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6091375.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-ethoxy-4-hydroxybenzylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6091380.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6091395.png)

![5,5-dimethyl-2-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6091416.png)
